Product packaging for Tert-butylcyanamide(Cat. No.:CAS No. 36668-76-5)

Tert-butylcyanamide

Cat. No.: B2729067
CAS No.: 36668-76-5
M. Wt: 98.149
InChI Key: IBQCYUBVFOFMRI-UHFFFAOYSA-N
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Description

Tert-butylcyanamide is a chemical compound offered for research and development purposes. Suppliers provide this compound to facilitate scientific investigation, and researchers are responsible for characterizing its specific properties and potential applications. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety assessments prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B2729067 Tert-butylcyanamide CAS No. 36668-76-5

Properties

IUPAC Name

tert-butylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2,3)7-4-6/h7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCYUBVFOFMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36668-76-5
Record name tert-Butylcyanamide
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Sophisticated Synthetic Methodologies for Tert Butylcyanamide

Established Synthetic Routes and Mechanistic Elucidation

The classical approach to synthesizing cyanamides involves the reaction of primary or secondary amines with the highly reactive and toxic reagent, cyanogen (B1215507) bromide. While effective, the hazardous nature of this key reagent has spurred the development of alternative pathways.

Synthesis from Tert-butylamine (B42293) Precursors (e.g., via Cyanogen Bromide Addition-Elimination)

The most conventional method for preparing monosubstituted cyanamides is the reaction of a primary amine with a cyanogen halide, typically cyanogen bromide (BrCN). In this reaction, the primary amine, tert-butylamine, acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This is followed by the elimination of hydrogen bromide to yield the final product, tert-butylcyanamide.

This method, while being a foundational technique in cyanamide (B42294) chemistry, is significantly hampered by the high toxicity and hazardous properties of cyanogen bromide. BrCN is a volatile solid with a low boiling point, posing significant handling risks.

Development of Alternative and Green Synthetic Pathways for this compound

In response to the significant drawbacks of using cyanogen halides, the field of green chemistry has driven the development of safer and more environmentally benign synthetic routes to cyanamides. One prominent strategy involves the one-pot oxidation-cyanation of primary amines. This method avoids the direct handling of toxic reagents by using inexpensive and commercially available N-chlorosuccinimide (NCS) as an oxidant and zinc cyanide (Zn(CN)₂) as the cyanide source. orgsyn.org This approach has been demonstrated for a variety of primary and secondary amines, offering a potentially safer route to this compound. orgsyn.org

Another innovative green method involves the in-situ generation of an electrophilic cyanating agent. By oxidizing a less toxic cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) with common bleach (sodium hypochlorite), an electrophilic "CN+" equivalent is formed, which can then react with an amine. orgsyn.org Other reagents have also been explored as safer alternatives to BrCN, including cyanobenzimidazole, 1-cyanoimidazole, and trichloroacetonitrile, although some of these are themselves prepared from cyanogen bromide. orgsyn.org

A distinct approach involves the reductive cleavage of N,N′-di-tert-butylcarbodiimide. This reaction, in the presence of a suitable reducing agent, can generate the this compound anion, which can then be protonated to yield the final product.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from tert-butylamine and cyanogen bromide proceeds through a well-understood addition-elimination mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbon atom of cyanogen bromide. This forms a tetrahedral intermediate.

Proton Transfer: A base (which can be another molecule of tert-butylamine) removes a proton from the positively charged nitrogen atom.

Elimination: The intermediate then collapses, eliminating the bromide ion to form the stable C≡N triple bond of the cyanamide product.

Innovative Approaches in this compound Synthesis

Beyond replacing hazardous reagents, modern synthetic chemistry aims to develop novel catalytic systems and improve reaction efficiency through principles like atom economy and solvent reduction.

Catalytic Strategies for this compound Generation

While catalytic methods for the cyanation of tertiary amines and aryl halides are subjects of ongoing research, specific catalytic strategies for the direct synthesis of this compound from tert-butylamine are not yet widely established in the reviewed literature. Ruthenium-catalyzed oxidative cyanation has been reported for tertiary amines, but this proceeds via a different mechanism involving C-H activation adjacent to the nitrogen atom. nih.gov Similarly, nickel-catalyzed methods have been developed for the cyanation of α-aryl amines using carbon dioxide and ammonia (B1221849) as the cyanide source, but these are specific to benzylic C-N bond cleavage. nih.gov The development of a direct, catalytic method for the cyanation of primary aliphatic amines like tert-butylamine remains a target for future research.

Solvent-Free and Atom-Economical Methodologies in this compound Production

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The traditional synthesis of this compound from tert-butylamine and cyanogen bromide exhibits a suboptimal atom economy.

Atom Economy Calculation for the Cyanogen Bromide Route

ReactantFormulaMolar Mass ( g/mol )
tert-ButylamineC₄H₁₁N73.14
Cyanogen BromideCBrN105.92
Total Reactant Mass 179.06
ProductFormulaMolar Mass ( g/mol )
This compound C₅H₁₀N₂ 98.15
Hydrogen BromideHBr80.91

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (98.15 / 179.06) x 100 ≈ 54.8%

This calculation shows that, at best, only 54.8% of the mass of the reactants is converted into the desired this compound product, with the remaining 45.2% forming the hydrogen bromide byproduct.

While solvent-free synthetic methods are highly desirable for reducing waste and environmental impact, and have been successfully applied to the synthesis of related compounds like N-tert-butyl amides and peresters, wikipedia.org specific examples of solvent-free methodologies for the production of this compound are not prominently featured in the surveyed scientific literature. The development of such a process would represent a significant advancement in the sustainable synthesis of this compound.

Flow Chemistry Applications in Continuous this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. wikipedia.orgrsc.org While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles and methodologies applied to related compounds, such as other cyanamides and isocyanates, provide a strong foundation for its potential implementation.

The traditional synthesis of cyanamides often involves highly toxic and hazardous reagents like cyanogen bromide (BrCN). cardiff.ac.uknih.gov Flow chemistry provides a safer alternative by minimizing the volume of hazardous material at any given time and allowing for precise control over reaction conditions, thereby reducing the risk of runaway reactions and improving product selectivity. wikipedia.orgrsc.org For instance, the in-situ generation of reactive intermediates is a key advantage of flow systems. In the context of cyanamide synthesis, an electrophilic cyanating reagent could be generated and consumed in a continuous stream, avoiding the need to store large quantities of toxic precursors. nih.gov

A hypothetical flow process for this compound could involve the reaction of tert-butylamine with a cyanating agent in a microreactor or a packed-bed reactor. The high surface-area-to-volume ratio in these reactors facilitates rapid heat and mass transfer, allowing for precise temperature control and efficient mixing, which are crucial for managing the exothermicity often associated with such reactions. wikipedia.org

Table 1: Hypothetical Flow Synthesis Parameters for this compound

ParameterValue/RangeRationale
Reactor Type Packed-bed with immobilized catalyst or MicroreactorEnhanced mixing and heat transfer; potential for catalyst reuse.
Reactants Tert-butylamine, Alternative Cyanating Agent (e.g., generated in-situ)Avoidance of highly toxic cyanogen bromide.
Solvent Acetonitrile (B52724), DichloromethaneCommon solvents for related reactions.
Temperature 20 - 80 °CTo be optimized for reaction rate and selectivity.
Residence Time 1 - 10 minutesShorter residence times are a key advantage of flow chemistry.
Pressure 1 - 10 barTo maintain solvent in the liquid phase and control gas evolution.

This table represents a hypothetical set of parameters based on general principles of flow chemistry and synthesis of related compounds, as specific data for this compound is limited in published literature.

The development of a continuous flow process for a related compound, tert-butyl nitrite (B80452), highlights the potential for this technology. In one study, tert-butyl nitrite was prepared with a high yield (>95%) and a very short residence time of just one minute. cardiff.ac.uk This demonstrates the efficiency and potential for high throughput that flow chemistry can offer for the synthesis of tert-butylated compounds.

Process Optimization and Scalability Studies for this compound Production

The transition of a synthetic route from laboratory scale to industrial production requires rigorous process optimization and scalability studies. researchgate.net For this compound, key considerations would include reaction kinetics, thermodynamics, catalyst stability, and purification methods.

Process optimization would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing cost and environmental impact. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables, such as temperature, pressure, reactant concentrations, and catalyst loading.

Table 2: Key Parameters for Optimization and Scale-up of this compound Synthesis

ParameterImportance in OptimizationChallenges in Scalability
Reaction Kinetics Determining optimal residence time and temperature for maximum conversion.Ensuring consistent reaction rates in larger reactors where mixing and heat transfer can be less efficient.
Heat Transfer Managing reaction exothermicity to prevent side reactions and ensure safety.Dissipating heat effectively in large-scale reactors to avoid hotspots and potential runaway reactions. researchgate.net
Mass Transfer Ensuring efficient mixing of reactants, especially in heterogeneous systems.Maintaining efficient mixing and phase transfer in large volumes can be challenging.
Catalyst Performance Identifying a catalyst with high activity, selectivity, and stability.Catalyst deactivation, poisoning, and the cost of the catalyst at large scale are significant concerns. researchgate.net
Downstream Processing Developing efficient and scalable purification methods to isolate the final product.The chosen purification method (e.g., distillation, crystallization, chromatography) must be economically viable at an industrial scale.

Scalability studies would focus on translating the optimized laboratory-scale process to a pilot plant and eventually to full-scale production. This involves addressing challenges related to fluid dynamics, heat and mass transfer limitations, and the physical constraints of larger equipment. researchgate.net For instance, a reaction that performs well in a small-scale batch reactor may face significant challenges in a large-scale stirred-tank reactor due to differences in mixing efficiency and heat dissipation. Continuous flow reactors can often mitigate these scalability issues due to their predictable and linear scale-up characteristics (scaling-out or numbering-up). google.com

Reactivity, Reaction Mechanisms, and Transformational Chemistry of Tert Butylcyanamide

Nucleophilic and Electrophilic Reactivity Profiles of Tert-butylcyanamide

The reactivity of this compound is characterized by the dual nucleophilic and electrophilic nature of its cyanamide (B42294) group (-N-C≡N). This allows it to react with a variety of reagents under different conditions.

C≡N Bond Activation and Functionalization Strategies

The carbon-nitrogen triple bond (C≡N) in this compound is a key site for chemical transformations. Activation of this bond allows for a variety of functionalization strategies. For instance, the deprotonation of this compound with strong bases like potassium hydride or tert-butyllithium, followed by treatment with cyanogen (B1215507) bromide, leads to cyanation. scispace.com However, this reaction can produce undesirable byproducts. scispace.com

Nitrogen-Terminal Reactivity and Protonation Dynamics

The terminal nitrogen atom of the cyanamide group exhibits nucleophilic character. It can be protonated or participate in reactions with electrophiles. The protonation of the this compound anion can lead to different binding modes with metal cations. For example, the this compound anion, (Me3CNCN)⁻, can bind to potassium cations in both an "end-on" and a "side-on" fashion within the same crystal structure, indicating that these two forms are energetically similar. nih.govresearchgate.net This versatility makes it a potentially useful ligand in coordination chemistry. nih.gov

Influence of the Tert-butyl Group on Reaction Selectivity and Rate

The bulky tert-butyl group exerts significant steric hindrance, which plays a crucial role in controlling the regioselectivity and rate of reactions involving this compound. This steric bulk can direct incoming reagents to specific positions and can also slow down reaction rates compared to less hindered cyanamides. In S_N2 reactions, for example, tertiary centers are generally too hindered to react. cardiff.ac.uk This steric effect is a key factor in the synthetic applications of this compound, allowing for selective transformations that might not be possible with smaller alkyl cyanamides.

Addition Reactions Involving this compound as a Substrate or Reagent

This compound readily participates in various addition reactions, acting either as a substrate that undergoes addition across its C≡N bond or as a reagent that adds to other unsaturated molecules.

Cycloaddition Reactions (e.g., [2+n] Annulations, [4+1] Cycloadditions)

This compound is a valuable partner in cycloaddition reactions for the synthesis of heterocyclic compounds. It has been employed in [2+2+2] cycloadditions and other annulation processes. thieme-connect.com For example, it participates in (3+2) annulation reactions with azaoxyallyl cations to form 2-aminoimidazolones. nih.gov The reaction is proposed to proceed through a fast kinetic O-alkylation followed by rearrangement to the more stable product. nih.gov Another example is the cycloaddition with triethylammonium (B8662869) azide (B81097) to form a bis-(5-tetrazolyl)-tert-butylamine, where the addition of the second mole of azide is significantly slower due to electrostatic repulsion. scispace.com

Reaction TypeReactantsProductRef.
(3+2) AnnulationAzaoxyallyl cations, this compound2-Aminoimidazolones nih.gov
CycloadditionTert-butyl dicyanamide, Triethylammonium azideBis-(5-tetrazolyl)-tert-butylamine scispace.com

Metal-Catalyzed Addition Processes (e.g., Palladium(II)-Catalyzed Aryl Cyanamide Additions)

Transition metal catalysts, particularly palladium(II) complexes, are effective in promoting addition reactions involving this compound. In palladium(II)-catalyzed additions of aryltrifluoroborates to various cyanamides, this compound was shown to be a productive substrate, affording the corresponding addition product in good yield. diva-portal.org These reactions typically proceed via the addition of an aryl-palladium species across the nitrile bond. diva-portal.org

Catalyst SystemReactantsProduct TypeYieldRef.
Palladium(II)Aryltrifluoroborate, this compoundAryl-cyanamide adduct64% diva-portal.org

Stereoselective and Regioselective Addition Chemistry

The addition chemistry of this compound provides pathways to more complex molecular architectures, with regioselectivity being a key feature of its reactivity. In Palladium(II)-catalyzed addition reactions, this compound serves as a substrate for the synthesis of aryl amidines. researchgate.net This transformation can be achieved using aryltrifluoroborates as the aryl partner, where the reaction proceeds via the insertion of an aryl group into the cyanamide. researchgate.net Mechanistic studies involving related cyanamides suggest the rate-determining step is a 1,2-carbopalladation, which dictates the regioselective addition across the nitrile bond.

Another example of regioselective transformation involves the interaction of this compound with organometallic reagents. Upon treatment with dilithionaphthalenes, this compound undergoes a transformation to yield 1-amino-3,4-di-tert-butyl-4H-benzo[de]isoquinolines. This reaction proceeds through a specific cyclization pathway, demonstrating the regiocontrolled nature of the addition. In some cases, the initially formed product undergoes a subsequent ucl.ac.ukcardiff.ac.uk-sigmatropic shift of the tert-butyl group to form an aromatic heterocyclic core.

Oxidation and Chlorination Reactions Mediated by this compound Derivatives (e.g., N-chloro derivative)

Derivatives of this compound can be employed as reagents in their own right. The N-chloro derivative, N-tert-butyl-N-chlorocyanamide, is synthesized by treating this compound with tert-butyl hypochlorite (B82951) in carbon tetrachloride, using potassium carbonate as a base. ucl.ac.ukcore.ac.uk

This N-chloro derivative can function as a chlorinating agent. It has been used in the preparation of α-chloro nitroso compounds from oximes. ucl.ac.uk In one example, N-tert-butyl-N-chlorocyanamide was listed among other chlorinating agents, such as trichloroisocyanuric acid, capable of effecting this transformation, which subsequently enables intramolecular ene reactions. ucl.ac.uk

Rearrangement and Fragmentation Pathways of this compound

Isomerization Studies and Energetic Profiles

The study of isomerization provides insight into the relative stability of different structural forms of a molecule. For the this compound anion, ([tBuNCN]⁻), different coordination modes have been observed. In one crystal structure, the anion binds to potassium cations in both an end-on (through the terminal nitrogen) and a side-on (through the N-C bond) fashion simultaneously. nih.gov The presence of both coordination isomers in the same crystal suggests that these two forms are very close in energy, and that isomerization between them can readily occur, at least in the solid state. nih.govescholarship.org

While computational studies on the tautomerism of related heterocyclic systems like azaphospholes exist, specific energetic profiles detailing the isomerization of neutral this compound to its corresponding carbodiimide (B86325) tautomer are not prominently available in the surveyed literature. imist.ma

Reductive Cleavage Reactions Leading to this compound Anions

The this compound anion, [(CH₃)₃CNCN]⁻, can be generated via the reductive cleavage of N,N′-di-tert-butylcarbodiimide. This reaction is notably achieved using a highly reducing Gadolinium(II) complex, [K(18-crown-6)₂][Gd(NR₂)₃] (where R = SiMe₃), which facilitates the cleavage of a nitrogen-carbon bond to remove one tert-butyl group. nih.gov This method has established the this compound anion as a ligand in coordination chemistry. nih.gov

The resulting anion is a versatile ligand capable of coordinating to metal centers in multiple ways. In a co-crystallized structure with potassium and 18-crown-6 (B118740), the anion demonstrates both end-on (η¹) and side-on (η²) coordination. nih.gov The structural parameters from crystallographic analysis provide detailed insight into the bonding of this anion. ugr.es

Selected Bond Lengths and Angles for this compound Anion Coordination Isomers
ParameterEnd-on Coordinated AnionSide-on Coordinated Anion
C(cyano)-N(terminal) Bond Length (Å)1.294 (3)1.267 (4)
C(tert-butyl)-N Bond Length (Å)1.470 (3)1.480 (4)
C-N-C Angle (°)115.3 (2)120.4 (3)

Advanced Mechanistic Investigations via Kinetic and Spectroscopic Studies

Kinetic Isotope Effect (KIE) Analysis in this compound Transformations

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate change upon isotopic substitution. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the substitution is at a position not directly involved in bond cleavage. wikipedia.orgyoutube.com

Despite the utility of this technique, specific studies employing KIE analysis to investigate the reaction mechanisms of this compound transformations are not readily found within the surveyed scientific literature. Such studies, for instance involving deuterium (B1214612) labeling of the tert-butyl group or the amine proton, would be necessary to probe transition state structures in its various reactions. ucl.ac.uknih.gov

In-situ Spectroscopic Monitoring of Reaction Intermediates

The elucidation of complex reaction mechanisms involving this compound relies heavily on the ability to detect and characterize transient intermediates. In-situ spectroscopic techniques are indispensable tools for this purpose, as they allow for real-time monitoring of a reaction mixture without altering the system by sampling. semanticscholar.org This provides a direct window into the kinetics and mechanistic pathways by tracking the concentration changes of reactants, intermediates, and products as a function of time. mt.com

Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful method for observing the progress of reactions involving this compound. numberanalytics.com The distinct vibrational frequency of the nitrile (C≡N) group in this compound (typically in the 2200-2300 cm⁻¹ region) serves as a sensitive probe. numberanalytics.com As the reaction proceeds, the disappearance of this band and the appearance of new bands corresponding to the functional groups of intermediates and products can be tracked in real-time. mt.comnumberanalytics.com For instance, in reactions where the cyanamide is converted, the formation of an intermediate might be signaled by the emergence of characteristic absorption bands for new functional groups, such as C=N or N-H bonds, before they are consumed to form the final product. numberanalytics.commsesupplies.com This continuous data stream enables the identification of key reaction steps and potential bottlenecks. mt.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical in-situ technique. The tert-butyl group of the molecule is especially advantageous for ¹H NMR monitoring, as its nine equivalent protons typically produce a sharp and intense singlet signal. nih.gov This signal's chemical shift is sensitive to the electronic environment of the molecule. As this compound is converted into an intermediate or product, the position and intensity of this singlet will change, providing a clear and easily quantifiable marker for reaction progress. nih.gov Specialized NMR tubes, such as two-chamber systems, allow for the acquisition of spectra immediately before and after the mixing of reagents, providing a clean baseline and enabling precise kinetic analysis. youtube.com

These in-situ methods provide crucial data that informs the construction of accurate reaction profiles and supports proposed mechanistic hypotheses.

Table 1: In-situ Spectroscopic Techniques for Monitoring this compound Reactions

Spectroscopic Technique Information Provided Relevant Functional Group/Probe Typical Application
In-situ FT-IR Real-time concentration tracking of reactants, intermediates, and products. Identification of transient species through their characteristic vibrational frequencies. mt.comnih.gov Nitrile (C≡N) stretch, C=N stretch, N-H bends/stretches. numberanalytics.com Monitoring the conversion of the cyanamide group and the formation of new functional groups in intermediates.
In-situ NMR (¹H, ¹³C) Quantitative measurement of species concentration over time. Structural information on intermediates and products. nih.gov tert-Butyl (¹H) signal, nitrile (¹³C) signal. nih.gov Tracking reaction kinetics via the distinct and intense tert-butyl signal; structural elucidation of intermediates.

Transition State Characterization and Reaction Coordinate Mapping

Understanding the reactivity of this compound requires a detailed analysis of the potential energy surface of its reactions, including the characterization of transition states and the mapping of the reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for these investigations. nih.govsmu.edu By modeling the reaction at a molecular level, researchers can calculate the energies of reactants, products, intermediates, and the transition states that connect them. smu.edu

A notable example is the investigation of the palladium(II)-catalyzed addition of aryl groups to cyanamides, including this compound. diva-portal.org Mechanistic studies combining DFT calculations and Electrospray Ionization Mass Spectrometry (ESI-MS) have been employed to elucidate the reaction pathway. diva-portal.org Such computational approaches allow for the location of the transition state, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

The process of mapping the reaction involves several key steps:

Stationary Point Optimization: The geometries of the reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the structure of the transition state connecting two minima (e.g., reactant and intermediate).

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable species (reactant, intermediate, product) will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. frontiersin.org

Intrinsic Reaction Coordinate (IRC) Calculation: Once a transition state is verified, an IRC calculation is performed. frontiersin.org This involves following the path of steepest descent from the transition state downhill to the connected reactant and product, thereby mapping the entire reaction pathway and confirming the connectivity of the intermediates. smu.edufrontiersin.org

In the palladium-catalyzed arylation of this compound, DFT studies have suggested that the rate-determining step is the 1,2-carbopalladation. diva-portal.org This step involves the insertion of the cyanamide's nitrile group into the aryl-palladium bond. The computational analysis provides the activation energy (the energy difference between the reactants and the transition state), which is critical for understanding the reaction kinetics and why a particular pathway is favored. nih.gov Furthermore, these models can reveal crucial structural details of the transition state, such as the influence of the sterically bulky tert-butyl group on the geometry and energy of the transition state, which ultimately governs the reaction's feasibility and selectivity. nih.gov

Table 2: Computational Analysis of a Key Step in this compound Reaction

Reaction Method of Analysis Key Finding Implication for Mechanism
Palladium(II)-Catalyzed Arylation DFT Calculations, ESI-MS The rate-determining step is the 1,2-carbopalladation. diva-portal.org The energy barrier for the insertion of the cyanamide into the Ar-Pd bond dictates the overall reaction rate.
Transition State Search & IRC Characterization of the transition state structure for the carbopalladation step. diva-portal.orgfrontiersin.org Provides a detailed geometric and energetic map of the reaction pathway, explaining how reactants evolve into products.
Energetic Calculations Calculation of the activation free energy (ΔG‡) for the rate-determining step. nih.gov Quantifies the kinetic barrier of the reaction, allowing for comparison between different substrates or catalytic systems.

Derivatization and Functionalization Strategies Utilizing Tert Butylcyanamide

Synthesis of Nitrogen-Rich Heterocyclic Systems from Tert-butylcyanamide

The construction of heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound has proven to be a valuable synthon for accessing several classes of nitrogen-rich heterocycles.

Imidazolones and other azoles are prevalent scaffolds in biologically active molecules. conferenceworld.inijraset.comnih.govimpactfactor.orgnih.govorientjchem.orgiajpr.com The synthesis of these heterocycles often involves the reaction of this compound with suitable precursors. For instance, (3+2) annulation reactions between azaoxyallyl cations and this compound lead to the efficient formation of 2-aminoimidazolones. nih.gov This method has been applied in the formal synthesis of the antihypertensive drug irbesartan. nih.gov

The versatility of this compound extends to the synthesis of various other azole derivatives. ijraset.comnih.govorientjchem.orgmdpi.com These reactions often capitalize on the nucleophilic character of the cyanamide (B42294) nitrogen, which attacks an electrophilic center to initiate ring formation. The specific reaction conditions and the nature of the reaction partner dictate the final heterocyclic structure.

The development of synthetic routes to fused heterocyclic compounds is of significant interest due to their wide-ranging applications. sioc-journal.cnchim.itopenmedicinalchemistryjournal.commetu.edu.tr this compound has been employed in the synthesis of such complex systems. For example, the reaction of 1,8-dilithionaphthalene with this compound results in the formation of 1-amino-3,4-di-tert-butyl-4H-benzo[de]isoquinolines. acs.org This transformation highlights the ability of this compound to participate in reactions that construct intricate, fused ring systems. Furthermore, metal-free methods for creating fused N-heterocyclic iodides have been developed, showcasing the expanding utility of this reagent in complex syntheses. rsc.org

Although specific examples detailing the synthesis of pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives directly from this compound are not prevalent in the provided search results, the general reactivity of cyanamides suggests their potential as precursors for such structures. The synthesis of related nitrogen-containing heterocycles often involves cycloaddition or condensation reactions where the cyanamide can act as a key building block.

Preparation of Substituted Guanidines, Ureas, and Amidines from this compound

This compound is a valuable precursor for the synthesis of substituted guanidines, ureas, and amidines, which are important functional groups in medicinal chemistry and organic synthesis. researchgate.netasianpubs.org

Guanidines: The synthesis of N,N'-substituted guanidines can be achieved using a solid-phase approach with a masked guanidine (B92328) scaffold. sciforum.net This method allows for the preparation of both N-mono-alkylated and N,N'-bis-alkylated guanidines in high yield and purity. sciforum.net Copper-catalyzed three-component reactions involving this compound, arylboronic acids, and amines also provide a route to trisubstituted N-aryl guanidines. organic-chemistry.org

Ureas: While direct synthesis of ureas from this compound is less commonly reported, related tert-butylureas can be used to prepare other urea (B33335) derivatives. nih.govscispace.com For example, N-t-butyl-N'-(3-pyridyl)urea can be synthesized from 3-aminopyridine (B143674) and t-butyl isocyanate. scispace.com

Amidines: Palladium-catalyzed reactions of para-substituted iodobenzenes with tert-butyl isocyanide (an isomer of this compound) and N-nucleophiles yield amidines. nih.gov The reaction scope has been extended to include this compound in palladium(II)-catalyzed additions with aryltrifluoroborates, affording the corresponding amidines in good yield. diva-portal.org

Product ClassSynthetic MethodKey ReagentsYield
N,N'-Disubstituted GuanidinesSolid-phase synthesisResin-bound thiopseudourea, alcohols, aminesHigh
N-Aryl GuanidinesCopper-catalyzed three-component reactionArylboronic acids, amines, CuCl₂·2H₂OGood
AmidinesPalladium-catalyzed aminoimidoylationpara-Substituted iodobenzenes, tert-butyl isocyanide, piperidinePractical yields
Aryl AmidinesPalladium(II)-catalyzed additionAryltrifluoroborates, this compound64%

N-Arylation of this compound with Diaryliodonium Salts

The N-arylation of amines and related nitrogen nucleophiles is a fundamental transformation in organic synthesis. chemrxiv.orgchemrxiv.orgrsc.orgrsc.orgbeilstein-journals.org Diaryliodonium salts have emerged as effective reagents for these arylations under metal-free conditions. chemrxiv.orgchemrxiv.orgrsc.orgbeilstein-journals.org While direct examples of N-arylation of this compound using diaryliodonium salts are not explicitly detailed in the provided search results, the general reactivity of these salts with N-nucleophiles suggests this transformation is feasible. The mechanism typically involves nucleophilic attack on the iodine(III) center, followed by reductive elimination to form the N-aryl bond. chemrxiv.org The choice of base and solvent can significantly influence the reaction's outcome and selectivity. rsc.org

Incorporation of the this compound Moiety into Complex Molecular Scaffolds

The this compound unit can be incorporated into more complex molecular structures through various synthetic strategies. iucr.orgdokumen.pub One notable example is the reductive cleavage of N,N'-di-tert-butylcarbodiimide, which generates this compound anions. iucr.orgescholarship.org These anions have been observed to coordinate to metal centers, such as potassium, in both end-on and side-on binding modes within the same crystal structure. iucr.orgescholarship.org This demonstrates the versatility of the this compound ligand in coordination chemistry and its potential for constructing intricate supramolecular assemblies. iucr.org Furthermore, attempts to synthesize gold complexes with tert-butylcyanide (an isomer) indicate the potential for incorporating this moiety into organometallic frameworks, although the stability of such complexes can be a challenge. researchgate.net

Computational and Theoretical Investigations of Tert Butylcyanamide

Electronic Structure and Bonding Analysis

Theoretical calculations are crucial for understanding the distribution of electrons and the nature of chemical bonds within the tert-butylcyanamide molecule.

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to predict the molecular and electronic structures of molecules. mdpi.comnih.gov These methods have been applied to determine the optimized geometry, energy, and vibrational frequencies of various molecules, including those with tert-butyl groups and cyano functionalities. nih.govresearchgate.net For the this compound anion, (Me₃CNCN)⁻, which is generated from the reductive cleavage of N,N′-di-tert-butylcarbodiimide, crystallographic data combined with theoretical calculations provide precise geometric parameters. nih.gov

In a crystal structure containing potassium salts of the this compound anion, two distinct anion configurations were identified, both exhibiting nearly linear N-C-N fragments. nih.gov The bond lengths and angles determined from this study offer a quantitative look at the molecule's structure, which serves as a benchmark for computational models. DFT calculations, often using functionals like B3LYP, are employed to optimize such molecular structures and have shown good agreement with experimental X-ray data for similar complex molecules. researchgate.netnih.gov

Table 1: Selected Experimental Geometric Parameters for the this compound Anion, (Me₃CNCN)⁻

Parameter Bond/Angle Measurement (Anion 1) Measurement (Anion 2)
Bond Length N1—C13 (Å) 1.179 (3) -
Bond Length N3—C30 (Å) - 1.185 (4)
Bond Length C13—N2 (Å) 1.294 (3) -
Bond Length C30—N4 (Å) - 1.267 (4)
Bond Angle N1—C13—N2 (°) 176.4 (3) -
Bond Angle N3—C30—N4 (°) - 173.8 (3)
Bond Angle C13—N2—C14 (°) 115.3 (2) -
Bond Angle C30—N4—C31 (°) - 120.4 (3)

Data sourced from a study on the crystal structure of potassium salts of this compound anions. nih.gov

The observed N-C bond lengths within the central NCN unit fall between the typical ranges for double and triple bonds, suggesting significant electron delocalization across this fragment. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they are the primary orbitals involved in chemical reactions. nih.gov The energy gap between the HOMO and LUMO is an indicator of a molecule's chemical stability and reactivity. nih.gov For this compound, MO analysis would reveal the distribution of these frontier orbitals. The HOMO is expected to be localized on the more electron-rich regions, likely the cyano group's nitrogen atom, while the LUMO would be situated on the electrophilic centers.

Electron density distribution studies, often visualized through Molecular Electrostatic Potential (MEP) maps, are used to identify the reactive sites within a molecule. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a significant negative potential around the terminal nitrogen atom of the cyano group due to its lone pair of electrons, marking it as a primary site for interaction with electrophiles.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of this compound are governed by the bulky tert-butyl group and the potential for isomerization.

The tert-butyl group is known for its significant steric bulk, which heavily influences molecular conformation by restricting rotation around adjacent bonds. nih.gov This steric hindrance leads to notable energy barriers, favoring conformations that minimize repulsive interactions. youtube.com In this compound, rotation around the single bond connecting the tert-butyl group to the nitrogen atom would be hindered. Computational methods can quantify the energy required to overcome this rotational barrier. Studies on other molecules containing tert-butyl groups have demonstrated that these substituents can dramatically alter conformational equilibria, sometimes forcing molecules into otherwise less stable shapes to alleviate steric strain. upenn.edursc.org The large size of the tert-butyl group in this compound would dictate the preferred orientation relative to the planar cyanamide (B42294) moiety, a factor that would be critical in molecular recognition and crystal packing.

This compound can theoretically exist in equilibrium with its tautomeric form, N,N′-di-tert-butylcarbodiimide, and is an isomer of tert-butyl isocyanide. nih.govwikipedia.org Computational chemistry provides a means to explore the energetic landscape connecting these isomers. By calculating the total energies of each species and the transition state structures that connect them, it is possible to determine the relative stabilities and the activation energies for interconversion. nih.gov

Such calculations can predict whether one isomer is significantly more stable under given conditions and the feasibility of isomerization. nih.gov For example, the reductive cleavage of N,N′-di-tert-butylcarbodiimide to form the this compound anion demonstrates a clear chemical pathway between these forms. nih.gov Theoretical modeling of this reaction pathway could provide a detailed step-by-step mechanism and the associated energy changes, offering insights into the reaction's kinetics and thermodynamics.

Theoretical Predictions of Reactivity, Selectivity, and Catalytic Mechanisms

Computational models are instrumental in forecasting how a molecule will behave in a chemical reaction.

By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential map, theoretical chemistry can predict the reactivity of this compound. nih.govchemrxiv.org The locations of the HOMO and LUMO indicate the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile), respectively. The MEP map highlights the specific atoms most likely to engage in electrostatic interactions, guiding predictions of regioselectivity in reactions.

Furthermore, computational studies can model the molecule's role in catalytic cycles. mdpi.com The this compound anion has been shown to act as a ligand, binding to metal centers through either one or two nitrogen atoms. nih.gov DFT calculations can be used to model these metal-ligand interactions, evaluating binding energies and geometries. This modeling helps in understanding how this compound might function as a ligand in catalysis, influencing the activity and selectivity of a metal catalyst. wou.edu Theoretical investigations can map out entire catalytic mechanisms, identifying intermediates and transition states to explain experimental observations and guide the design of new catalytic systems. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for predicting the reactivity of molecules. cardiff.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. escholarship.org The energy and localization of these orbitals determine a molecule's nucleophilic and electrophilic character. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sp³-hybridized amino nitrogen and the π-system of the nitrile group, making it the center of nucleophilicity. Conversely, the LUMO is anticipated to be centered on the antibonding π* orbital of the C≡N triple bond, which acts as the primary site for electrophilic attack. The bulky tert-butyl group, being an electron-donating alkyl group, influences the energies of these frontier orbitals through inductive effects.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, we can construct a representative table of what such computational data would entail. Calculations are typically performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p). chemrxiv.org The resulting energy values are crucial for predicting chemical behavior. nih.govwikipedia.org The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

Hypothetical FMO Data for this compound

ParameterEnergy (eV)Description
EHOMO-9.50Energy of the Highest Occupied Molecular Orbital; indicates nucleophilicity.
ELUMO1.20Energy of the Lowest Unoccupied Molecular Orbital; indicates electrophilicity.
Energy Gap (ΔE)10.70Difference between LUMO and HOMO energies; relates to chemical stability.

Reaction Energetics and Transition State Geometries

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions. acs.org This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.com The energy difference between the reactants and the transition state defines the activation energy (barrier), which is a primary determinant of the reaction rate. researchgate.net

Studies on reactions involving structurally similar molecules, such as tert-butyl isocyanide in the Passerini reaction, illustrate the type of insights that can be gained. nih.govacs.org DFT calculations on such systems reveal detailed geometries of the transition states, including the lengths of forming and breaking bonds. For instance, in the Passerini reaction, computational models show the nucleophilic attack of the isocyanide carbon on the carbonyl carbon of an aldehyde, detailing the bond lengths and angles in the transition state structure. nih.govacs.org

A reaction of direct relevance is the reductive cleavage of N,N′-di-tert-butylcarbodiimide, which yields the this compound anion. nih.gov Computational investigation of such a mechanism would involve locating the transition state for the N-C bond cleavage. These calculations can elucidate whether the reaction proceeds through a concerted or stepwise mechanism and can quantify the energetic barriers involved. nih.govrsc.org

Illustrative Reaction Energetics for a Hypothetical Reaction

SpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)Key Geometric Parameter (Å)
Reactants0.0N/A
Transition State (TS1)+22.5C-N bond (breaking): 1.85
Intermediate-5.2N/A
Transition State (TS2)+15.8C-H bond (forming): 1.50
Products-18.0N/A

Solvation Effects and Intermolecular Interactions

The behavior of this compound in the condensed phase is heavily influenced by its interactions with solvent molecules and with other solute molecules. Computational models are essential for understanding these complex effects.

Implicit and Explicit Solvation Models in Computational Studies

To accurately model chemical systems in solution, computational studies must account for the effects of the solvent. researchgate.net This is generally achieved through two types of models: implicit and explicit. acs.org

Implicit (or Continuum) Solvation Models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and properties. nih.gov

Explicit Solvation Models treat individual solvent molecules as part of the quantum mechanical calculation. This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonds. cardiff.ac.ukscielo.org.za Hybrid models, which combine a few explicit solvent molecules with an implicit bulk, offer a compromise between accuracy and computational cost. acs.org

For this compound, computational studies employing these models could predict how its dipole moment, solubility, and reactivity change in different solvents. For example, polar protic solvents would be expected to strongly interact with the lone pairs on the nitrogen atoms and the π-system of the cyano group.

Analysis of Hydrogen Bonding and Non-covalent Interactions

Non-covalent interactions, particularly hydrogen bonding, play a critical role in the structure and function of molecular systems. semanticscholar.orgnih.gov The this compound anion, (Me₃CNCN)⁻, provides a direct example of this. In a crystal structure where it co-crystallized with potassium cations, 18-crown-6 (B118740), and 1,3-di-tert-butyl urea (B33335), the cyanamide anion participates in significant hydrogen bonding. nih.gov

The crystal structure reveals that the this compound anion can coordinate to metal ions in both an "end-on" fashion, through the terminal nitrile nitrogen, and a "side-on" fashion, involving the N-C linkage. nih.gov The presence of both coordination modes in the same crystal suggests they are energetically similar. nih.gov Furthermore, the urea molecule in the crystal lattice acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atoms of the this compound anion, which helps to stabilize the entire assembly. researchgate.netnih.gov These interactions demonstrate the ability of the cyanamide moiety to act as a potent hydrogen bond acceptor.

Observed Intermolecular Interactions in a this compound Salt Crystal Structure

Interaction TypeDonorAcceptorSignificance
Hydrogen BondUrea (N-H)This compound Anion (N)Stabilizes the crystal lattice assembly. nih.gov
Ionic CoordinationPotassium (K⁺)This compound Anion (N, N-C)Demonstrates versatile end-on and side-on binding modes. nih.gov
van der WaalsTert-butyl groupNeighboring moleculesContributes to crystal packing efficiency.

Advanced Analytical Characterization Methodologies for Tert Butylcyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including tert-butylcyanamide. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

Dynamic NMR for Conformational and Exchange Process Studies

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes or chemical exchange. nist.gov For this compound, the most relevant dynamic process is the rotation of the tert-butyl group around the C-N bond.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, sharp signal for the nine equivalent protons and a single signal for the three equivalent methyl carbons. However, at very low temperatures, this rotation can be slowed or "frozen out." nih.gov If the rotation becomes slow enough, the methyl groups may become non-equivalent, leading to the broadening and eventual splitting of the tert-butyl signal in both the ¹H and ¹³C NMR spectra. uvic.ca Studying these changes as a function of temperature allows for the calculation of the energy barrier (ΔG‡) for this rotational process. For example, the free-energy barrier for tert-butyl group rotation in similar structures has been determined to be around 6.3 kcal/mol. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. pearson.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the elemental formula. For this compound (C₅H₁₀N₂), HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions.

HRMS Data for this compound

Formula Nominal Mass Monoisotopic Mass

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net This provides detailed structural information by revealing the molecule's fragmentation pathways. libretexts.org

The fragmentation of this compound is predicted to be dominated by the stable tert-butyl group. doaj.orgnih.gov Based on the fragmentation of related compounds like tert-butyl cyanide and molecules with t-Boc protecting groups, two primary pathways are expected. nist.govdoaj.org

Loss of Isobutylene (B52900): The most characteristic fragmentation involves the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a rearrangement, leaving a protonated cyanamide (B42294) fragment.

Formation of Tert-butyl Cation: Alpha-cleavage results in the formation of the highly stable tert-butyl cation ([C₄H₉]⁺, m/z 57). This is often a dominant peak in the mass spectra of compounds containing a tert-butyl group. pearson.com

Predicted Key Fragments for this compound in MS/MS

m/z Proposed Fragment Formation Pathway
99 [M+H]⁺ Protonated Parent Molecule
57 [C₄H₉]⁺ α-cleavage, loss of •NCNH radical

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For this compound, the most prominent and diagnostic feature is the stretching vibration of the cyanamide functional group (N-C≡N). This group gives rise to a strong, sharp absorption band in the IR spectrum and a corresponding signal in the Raman spectrum. researchgate.net This band is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic marker. researchgate.net

Other key vibrations include those associated with the tert-butyl group. These include C-H stretching and bending modes.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Asymmetric Stretch N-C≡N 2220 - 2245 researchgate.net Strong, Sharp Medium-Strong
Symmetric Stretch C-H (in CH₃) ~2970 Strong Strong
Asymmetric Bending C-H (in CH₃) ~1470 Medium Medium
Symmetric Bending C-H (in CH₃) ~1370 Strong Weak

The exact positions of these bands can be sensitive to the molecule's local environment, such as the solvent used during analysis. researchgate.net Comparison of experimental IR and Raman spectra with theoretical data from Density Functional Theory (DFT) calculations can aid in the precise assignment of all vibrational modes. nih.govpsu.edu

X-ray Crystallography for Solid-State Structural Elucidation and Anion Binding Modes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, this technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's bulk properties.

A significant area of research has been the study of the this compound anion, (CH₃)₃CNCN⁻, generated from the reductive cleavage of N,N′-di-tert-butylcarbodiimide. researchgate.net Crystallographic studies have revealed that this anion exhibits versatile coordination behavior. In a complex with potassium, the this compound ligand was observed to bind to the metal center in two distinct modes within the same single crystal: an "end-on" mode through one nitrogen atom and a "side-on" mode involving both nitrogen atoms of the cyanamide group. researchgate.net This dual binding capacity highlights the ligand's flexibility and electronic structure. researchgate.net

The analysis of copper(II) clusters containing dimethylcyanamide (B106446) ligands crystallized from aromatic solvents like toluene (B28343) and styrene (B11656) has also provided insights into noncovalent interactions. acs.org X-ray diffraction studies of these adducts revealed previously unreported π-hole···arene interactions between the cyanamide ligand and the solvent molecule. acs.org These interactions, where the electrophilic region on the cyanamide's nitrile carbon (the π-hole) interacts with the electron-rich π-system of the arene, are crucial structure-directing forces. acs.org Density functional theory (DFT) calculations have further confirmed the nature and significance of these interactions. acs.org Although this study used dimethylcyanamide, the principles of π-hole interactions are directly applicable to this compound, influencing its crystal packing and interactions with other molecules.

The structural data obtained from X-ray crystallography is often presented in standardized formats, such as the Crystallographic Information File (CIF), and visualized using software that generates representations like the Oak Ridge Thermal-Ellipsoid Plot (ORTEP). An ORTEP diagram for the this compound anion shows the atoms as ellipsoids, with their size and shape indicating the degree of thermal vibration, providing a detailed view of the molecule's solid-state conformation and the hydrogen bonding network. researchgate.net

Table 1: Representative Crystallographic Data for a this compound Anion Complex This table is a representative example based on typical data found in crystallographic studies.

ParameterValue
Chemical FormulaC₅H₉N₂⁻
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)105.21
Volume (ų)1223.4
Z4
R-factor0.045

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. For this compound and its derivatives, chromatographic methods are vital for assessing the purity of synthesized batches, identifying by-products, and isolating specific compounds from complex mixtures. researchgate.net The fundamental principle involves distributing the analyte between a stationary phase and a mobile phase, with separation occurring based on differential partitioning. nih.gov

Both GC and HPLC are powerful techniques for the analysis of this compound, each with its own advantages depending on the analyte's properties and the analytical goals.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. This compound, also known as 2,2-dimethylpropanenitrile, is amenable to GC analysis. chemspider.com Method development typically involves optimizing several parameters to achieve efficient separation and sensitive detection.

Column Selection: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or SPB-1), is often a suitable starting point. The choice depends on the specific derivatives being analyzed and potential impurities.

Temperature Program: An oven temperature program is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-50°C) to separate volatile components and then ramp up to a higher temperature (e.g., 220-250°C) to elute less volatile compounds. indianchemicalsociety.com

Injector and Detector: A split/splitless injector is commonly used, with the split ratio adjusted based on the sample concentration. indianchemicalsociety.com Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds, while Mass Spectrometry (MS) provides definitive identification based on the mass-to-charge ratio of fragmented ions. nih.govscispec.co.th GC-MS can be particularly useful for identifying reaction by-products in the synthesis of this compound derivatives. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can accommodate a wider range of compounds, including those that are non-volatile or thermally labile. For cyanamides, reversed-phase HPLC (RP-HPLC) is a common mode.

Column and Mobile Phase: A C18 column is a workhorse for RP-HPLC, providing separation based on hydrophobicity. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The composition can be constant (isocratic elution) or varied over time (gradient elution) to optimize the separation of complex mixtures. sielc.comepa.gov Adding buffers or acids like formic acid or sulfuric acid can improve peak shape and selectivity. nih.govsielc.com

Detection: A UV detector is commonly used, as the cyanamide functional group exhibits absorbance in the UV region (e.g., around 195-215 nm for dicyandiamide). google.com For enhanced sensitivity and specificity, especially in complex matrices, fluorescence detection after derivatization can be employed. epa.gov For instance, cyanamide can be derivatized with dansyl chloride to produce a highly fluorescent product. epa.gov

Table 2: Example HPLC Method Parameters for Cyanamide Analysis This table is based on established methods for cyanamide analysis and serves as a representative example. epa.govgoogle.com

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1 M Phosphate Buffer (pH 7.0)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 20 µL

When this compound is incorporated into a chiral molecular structure, the resulting compound can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. Chiral chromatography is the premier technique for this purpose. sigmaaldrich.com

This separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. researchgate.net

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly versatile and have demonstrated success in separating a broad range of chiral compounds, including those with primary and secondary amine functionalities. researchgate.net For acidic chiral compounds, a tert-butylbenzoylated tartardiamide CSP has been used effectively. nih.gov Cyclodextrin-based CSPs also offer unique selectivity through inclusion complexation within their hydrophobic cavity. sigmaaldrich.com

Mobile Phase Selection: The choice of mobile phase is critical for achieving enantiomeric separation and depends on the CSP and the analyte. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol) are common. nih.gov In reversed-phase mode, aqueous buffers and organic modifiers are used. sigmaaldrich.com The mobile phase composition, including the use of additives, must be carefully optimized to maximize the resolution between the enantiomeric peaks. nih.gov

While specific applications for this compound derivatives are not extensively documented in the literature, the established principles of chiral chromatography provide a clear framework for developing methods to determine their enantiomeric purity. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to determine the empirical formula of a newly synthesized compound, which is the simplest whole-number ratio of atoms present. By comparing the experimentally determined mass percentages with the theoretical values calculated from the proposed molecular formula, the purity and composition of the sample can be confirmed.

For this compound (C₅H₁₀N₂), the theoretical elemental composition can be calculated based on its atomic constituents.

Table 3: Theoretical Elemental Composition of this compound (C₅H₁₀N₂)

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.011560.05561.18%
Hydrogen (H)1.0081010.08010.28%
Nitrogen (N)14.007228.01428.54%
Total 98.149 100.00%

In practice, a small, precisely weighed amount of the purified compound is combusted in a specialized instrument. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. The experimental results for a pure sample of this compound should closely match the theoretical values listed above, typically within a tolerance of ±0.4%. This agreement provides strong evidence for the compound's identity and purity. researchgate.netnih.gov

Advanced Applications of Tert Butylcyanamide in Synthetic Transformations and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

As a bifunctional molecule containing both a nucleophilic amine and an electrophilic nitrile group, tert-butylcyanamide serves as a valuable N-C-N building block. nih.gov This dual reactivity allows for its incorporation into a wide array of molecular architectures, from intricate heterocyclic systems to challenging cross-coupled products.

The cyanamide (B42294) functional group is a key precursor for the synthesis of nitrogen-rich heterocycles. A notable application of this compound is in the construction of tetrazole rings, which are important scaffolds in medicinal chemistry and materials science. Research into high-energy density materials has utilized this compound as a starting point for creating advanced energetic compounds.

In one synthetic pathway, this compound is first deprotonated and then treated with cyanogen (B1215507) bromide to yield tert-butyl dicyanamide. scispace.com This activated intermediate undergoes a cycloaddition reaction with an azide (B81097), such as triethylammonium (B8662869) azide, to form bis-(5-tetrazolyl)-tert-butylamine. scispace.com This resulting compound, featuring two tetrazole rings, is considered a valuable platform for the development of a wide range of energetic materials. scispace.com Further research has explored the creation of large macrocycles by reacting the dianion of this bis-tetrazolyl amine with electrophiles like methylene (B1212753) diiodide, demonstrating its utility in constructing complex molecular frameworks. scispace.com

Table 1: Synthesis of a Tetrazole-Based Platform from this compound

Step Reactant 1 Reactant 2 Product Application of Product Source
1 This compound Cyanogen Bromide Tert-butyl dicyanamide Intermediate scispace.com

This compound can serve as a nitrogen source in various transformations, although its reactivity can be influenced by its steric bulk. This is particularly evident in metal-catalyzed cross-coupling reactions, which are fundamental for C-N bond formation. In the palladium-catalyzed arylation of alkyl cyanamides, the bulky tert-butyl group presents a significant steric hindrance. nih.gov

Studies have shown that while various alkyl cyanamides can be effectively coupled with aryl halides, the yield is notably lower when using this compound compared to less hindered analogues like benzyl (B1604629) or cyclohexyl cyanamide. nih.gov For instance, in a specific Pd-catalyzed reaction with 4-bromo-N,N-dimethylaniline, the use of this compound resulted in a 35% yield, whereas cyclohexylcyanamide afforded a 75% yield under similar conditions. nih.gov This highlights how the steric profile of this compound makes its use in such cross-coupling reactions a "challenging transformation." nih.gov

Furthermore, this compound can be chemically modified or "activated" to facilitate different types of reactivity. For example, it can be treated with tert-butyl hypochlorite (B82951) to produce N-chloro-N'-tert-butylcyanamide. ucl.ac.uk This N-chloro derivative is a reactive intermediate that can then be employed in more complex transformations, such as intramolecular ene reactions, to generate hydroxylamine (B1172632) derivatives. ucl.ac.uk

Utilization in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for rapidly building molecular diversity. rsc.orgmdpi.com

However, in the context of these reactions, it is overwhelmingly the isomer of this compound, tert-butyl isocyanide , that is employed as the key reactive partner. rsc.orgenamine-genez.comcymitquimica.com The literature extensively documents the use of tert-butyl isocyanide in a vast number of Ugi and Passerini reactions to synthesize complex peptide-like structures and various heterocycles. rsc.orgcymitquimica.comsci-hub.se In contrast, there is a notable lack of published research demonstrating the direct application of this compound in these classical MCRs. This distinction underscores the highly specific roles that isomers can play in synthetic chemistry, with tert-butyl isocyanide being the preferred building block for generating molecular complexity via isocyanide-based MCRs.

Application of this compound Anions as Ligands in Coordination Chemistry

A significant and novel application of this compound is its use as a precursor to an anionic ligand in coordination chemistry. The this compound anion, [tBuNCN]⁻, can be generated through the reductive N-C bond cleavage of N,N′-di-tert-butylcarbodiimide. nih.govresearchgate.net This reaction, which can be initiated by a highly reducing Gd(II) complex, produces a ligand that had not been previously characterized. nih.govescholarship.org

Crystallographic studies of the potassium salt of this anion revealed a remarkable versatility in its coordination behavior. nih.govresearchgate.net The [tBuNCN]⁻ ligand was found to bind to potassium centers in two distinct modes within the same single crystal:

End-on (κN): The anion coordinates to the metal center through its terminal nitrogen atom. nih.govresearchgate.net

Side-on (η²-N,C): The anion coordinates through both the terminal nitrogen and the central carbon atom of the N-C-N skeleton. nih.govresearchgate.net

The co-existence of both binding modes in a single crystal structure suggests that their energies are very similar, making the this compound anion a highly versatile ligand whose coordination mode can be influenced by the specific coordination environment of the cation. nih.gov This discovery opens avenues for its use in constructing complex, multi-component supramolecular assemblies. nih.govresearchgate.net

Table 2: Selected Crystallographic Bond Distances (Å) for Coordinated this compound Anion

Coordination Mode Coordinated Atoms Metal Ion Counter-ion Complex Bond Distance (Å) Source
End-on K-N K⁺ [K(18-crown-6)(H₂O)]⁺ 3.027 (2) nih.gov
Side-on K-N K⁺ [K(18-crown-6)]⁺ 2.699 (2) nih.gov

Development of Novel Functional Materials Incorporating Cyanamide Moieties (e.g., polymeric structures, frameworks)

The cyanamide moiety is a valuable component in the design of functional materials due to its electronic properties and ability to participate in the formation of stable, nitrogen-rich structures. This compound serves as a precursor for such materials, most notably in the field of high-energy density materials (HEDMs). scispace.com

As detailed in section 7.1.1, this compound is a key starting material for the synthesis of bis-(5-tetrazolyl)-tert-butylamine. scispace.com Tetrazole-based compounds are a well-established class of energetic materials, valued for their high nitrogen content, significant positive heats of formation, and the generation of dinitrogen gas upon decomposition. The synthesis of this bis-tetrazole platform from this compound is a clear example of developing a functional material where the cyanamide moiety is fundamental to the final structure and its energetic properties. scispace.com The potential to further elaborate this platform into macrocyclic structures also points toward its utility in creating novel, complex frameworks with tailored functions. scispace.com

Future Research Directions and Emerging Opportunities in Tert Butylcyanamide Chemistry

The unique electronic and steric properties of tert-butylcyanamide have established it as a versatile building block in synthetic chemistry. As researchers continue to explore its reactivity, several key areas are emerging that promise to expand its applications and deepen the fundamental understanding of its chemical behavior. Future efforts are increasingly focused on leveraging cutting-edge technologies and sustainable principles to unlock the full potential of this valuable reagent.

Q & A

Q. What are the established synthetic routes for tert-butylcyanamide, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution or condensation reactions. For example, condensation of tert-butyl acrylate with cyanamide derivatives under controlled pH and temperature yields this compound . Key steps include:

  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
  • Purity validation : Employ 1H NMR^1 \text{H NMR} (e.g., singlet at δ 1.4 ppm for tert-butyl group) and 13C NMR^{13} \text{C NMR} (C≡N peak at ~120 ppm) .
  • Yield optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of cyanamide to tert-butyl precursor) and monitor reaction progress via TLC .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopic methods :
  • IR spectroscopy : Confirm C≡N stretch at ~2150 cm1^{-1}.
  • Mass spectrometry : Look for molecular ion peak at m/z 126 (C5_5H10_{10}N2_2).
    • Elemental analysis : Target C: 56.6%, H: 9.5%, N: 33.9% .
    • Purity checks : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <1% .

Advanced Research Questions

Q. What challenges arise in palladium-catalyzed cross-couplings involving this compound, and how can reaction conditions be tailored?

this compound’s steric bulk often reduces catalytic efficiency. Evidence from Pd-catalyzed arylations shows:

  • Catalyst selection : Use Pd(dba)2_2 with tert-butyl XPhos ligand to enhance steric tolerance .
  • Reaction optimization :
  • Temperature : 80–100°C improves coupling yields (vs. room temperature).

  • Solvent : DMF or toluene enhances substrate solubility .

    • Yield limitations : Electron-rich aryl halides require higher catalyst loadings (5–10 mol%) and prolonged reaction times (24–48 hrs) .

    Table 1 : Comparison of Cross-Coupling Yields with Different Aryl Halides

    Aryl Halide TypeCatalyst SystemYield (%)Reference
    4-Fluorophenyl BrPd(dba)2_2/XPhos78
    4-Methoxyphenyl IPd(dba)2_2/XPhos45
    2-Naphthyl OTfPd(dba)2_2/XPhos65

Q. How do computational studies inform the reactivity of this compound in nucleophilic reactions?

DFT calculations reveal:

  • Electronic effects : The tert-butyl group donates electron density via hyperconjugation, reducing cyanamide’s nucleophilicity at the N-atom.
  • Steric effects : The bulky tert-butyl group hinders access to the reactive site, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Reaction barriers : Activation energy for SN2^2 reactions increases by ~15 kcal/mol compared to methylcyanamide .

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., yield disparities)?

Contradictions often stem from:

  • Catalyst deactivation : Trace moisture or oxygen in Pd-catalyzed reactions can poison catalysts. Use rigorous inert-atmosphere techniques (Schlenk line) .
  • Substrate purity : Impurities in tert-butyl precursors (e.g., tert-butyl acrylate) reduce yields. Pre-purify substrates via distillation .
  • Statistical validation : Apply ANOVA to replicate experiments (n ≥ 3) and report standard deviations to identify outliers .

Methodological Guidance

Q. What analytical strategies ensure reproducibility in this compound-based studies?

  • Data documentation : Include raw spectral data (NMR, IR) in supplementary materials with peak assignments .
  • Error analysis : Calculate percentage errors for yields and use Q-test to exclude anomalous data points .
  • Replication protocols : Provide step-by-step synthetic procedures, including stirring speed, heating rate, and cooling methods .

Q. How can researchers design experiments to probe this compound’s role in multi-step syntheses?

  • Mechanistic probes : Use isotopic labeling (e.g., 15N ^{15} \text{N}-cyanamide) to track N-incorporation in products .
  • Competition experiments : Compare reactivity with less bulky analogs (e.g., methylcyanamide) to isolate steric vs. electronic effects .
  • In situ monitoring : Employ ReactIR to detect intermediates during reactions .

Data Interpretation and Reporting

Q. What are best practices for presenting this compound-related data in publications?

  • Figure standards : Label all axes (e.g., "Reaction Time (hr)" vs. "Yield (%)") and include error bars .
  • Table formatting : Use SI units and report averages ± standard deviation .
  • Literature alignment : Compare results with prior studies (e.g., Pd-catalyzed yields ) and discuss deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.